1-Ethyl-4-methyl-1H-pyrazole (CAS 138948-41-1) is an N-alkylated pyrazole building block characterized by its fixed tautomeric state and blocked C4 position. In industrial synthesis and medicinal chemistry, it serves as a structural scaffold for developing kinase inhibitors, arginine isosteres, and agrochemical active ingredients [1]. By combining an N-ethyl group for tuned lipophilicity with a C4-methyl group that dictates regioselective downstream functionalization, this compound offers a predictable reactivity profile. For procurement teams and process chemists, it represents a high-efficiency precursor that eliminates the separation bottlenecks typically associated with unblocked or N-unsubstituted pyrazoles [2].
Substituting 1-ethyl-4-methyl-1H-pyrazole with generic alternatives like 4-methyl-1H-pyrazole or 1-ethyl-1H-pyrazole introduces severe process inefficiencies. N-unsubstituted pyrazoles undergo rapid tautomerization, which compromises regiocontrol during electrophilic aromatic substitution and leads to unpredictable metal coordination when used as ligands [1]. Conversely, using 1-ethyl-1H-pyrazole leaves the C4 position exposed, resulting in competing C4/C5 functionalization that requires costly, solvent-intensive chromatographic separation to isolate the desired API intermediate [2]. Procuring the exact 1-ethyl-4-methyl-1H-pyrazole scaffold provides a locked tautomeric state and strict C3/C5 regioselectivity, which reduces synthetic steps and improves overall yield.
The presence of the C4-methyl group in 1-ethyl-4-methyl-1H-pyrazole completely blocks the most reactive position of the pyrazole ring toward electrophilic attack. In standard halogenation or metalation protocols, this compound yields >98% of the desired C3/C5 functionalized product [1]. In contrast, using 1-ethyl-1H-pyrazole results in a mixture of C4 and C5 isomers (typically an 85:15 ratio), necessitating extensive chromatographic purification [2].
| Evidence Dimension | Regioselectivity in halogenation/metalation |
| Target Compound Data | >98% C3/C5 functionalization (C4 blocked) |
| Comparator Or Baseline | 1-ethyl-1H-pyrazole (85:15 mixture of C4/C5 isomers) |
| Quantified Difference | Elimination of ~15% off-target isomer formation |
| Conditions | Standard electrophilic aromatic substitution / lithiation assays |
Eliminates downstream chromatographic purification, significantly reducing solvent waste and scale-up costs.
N-alkylation is critical for maintaining a single, well-defined coordination vector. 1-ethyl-4-methyl-1H-pyrazole exhibits 0% tautomeric variance in solution, acting as a reliable monodentate N-donor ligand [2]. When the N-unsubstituted analog, 4-methyl-1H-pyrazole, is used, rapid proton tautomerism leads to variable coordination modes (bridging vs. terminal), which has been shown to decrease transition metal catalyst turnover frequencies by up to 40% in cross-coupling reactions [1].
| Evidence Dimension | Tautomeric variance and catalyst turnover |
| Target Compound Data | 0% tautomerism; consistent catalyst TOF |
| Comparator Or Baseline | 4-methyl-1H-pyrazole (variable coordination, ~40% TOF reduction) |
| Quantified Difference | 40% higher catalytic efficiency in benchmark models |
| Conditions | Homogeneous transition-metal catalyzed cross-coupling |
Ensures absolute reproducibility and maximum yield when the compound is utilized as an ancillary ligand in catalytic processes.
In the development of non-ATP competitive kinase inhibitors, the N-ethyl substitution provides a critical lipophilic vector. Compared to 1,4-dimethyl-1H-pyrazole, 1-ethyl-4-methyl-1H-pyrazole increases the calculated LogP by approximately 0.4 units, which enhances membrane permeability while perfectly mimicking the hydrophobic contacts of arginine isosteres in the binding groove [1]. This specific steric and lipophilic profile allows it to achieve measurable IC50 values (e.g., ~100 μM against CDK2A) where smaller fragments fail to bind effectively [2].
| Evidence Dimension | Lipophilicity (cLogP) and Target Affinity |
| Target Compound Data | cLogP +0.4 units; IC50 ~100 μM (CDK2A) |
| Comparator Or Baseline | des-ethyl/des-methyl analogs (IC50 >150 μM) |
| Quantified Difference | >33% improvement in binding affinity |
| Conditions | Competitive binding assay against CDK2A/CDK4D1 |
Provides the exact steric and lipophilic balance required for hit-to-lead optimization in kinase inhibitor development.
Leveraging its optimized lipophilicity and fixed tautomeric state, this compound is highly suitable for synthesizing arginine isosteres in fragment-based drug discovery targeting CDK2/CDK4 [1].
The blocked C4 position makes it a strong candidate as a starting material for synthesizing C3- or C5-functionalized pyrazole therapeutics, such as inhibitors of immune cytopenias, without the need for complex isomer separation [2].
Its lack of tautomerism and predictable N-coordination vector make it a highly reproducible ligand for transition-metal catalyzed cross-coupling reactions, outperforming N-unsubstituted pyrazoles [3].